

Application Notes and Protocols for Testing Turletricin against Candida albicans

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Compound of Interest

Compound Name: Turletricin

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Introduction

Turletricin (also known as SF001 or AM-2-19) is a next-generation polyene antifungal agent developed as an analog of Amphotericin B (AmB).^{[1][2]} Its mechanism of action involves the extraction of ergosterol from the fungal cell membrane, leading to cell death.^{[1][3]} A key advantage of **Turletricin** is its enhanced selectivity for fungal ergosterol over mammalian cholesterol, suggesting a potential for reduced toxicity compared to its predecessor, Amphotericin B.^{[1][3]} These application notes provide detailed protocols for the comprehensive in vitro evaluation of **Turletricin**'s efficacy against the opportunistic fungal pathogen *Candida albicans*.

Data Presentation

The following tables summarize expected in vitro activity of **Turletricin** against *Candida albicans*, with comparative data for Amphotericin B. These values are based on published data and should be used as a reference for experimental design and data interpretation.^{[1][4][5]}

Table 1: In Vitro Susceptibility of *Candida albicans* to **Turletricin** and Amphotericin B

Antifungal Agent	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Turletricin (SF001)	0.125 - 4	0.25	1
Amphotericin B	0.125 - 1	0.25 - 0.5	0.5 - 1

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[1]

Table 2: Fungicidal Activity of **Turletricin** against *Candida albicans*

Antifungal Agent	MFC Range (µg/mL)	MFC/MIC Ratio	Interpretation
Turletricin	1 - 8	2 - 4	Fungicidal
Amphotericin B	0.5 - 4	1 - 4	Fungicidal

The MFC is the lowest concentration of an antifungal agent that results in a $\geq 99.9\%$ reduction in the initial inoculum. A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4 .

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal properties of **Turletricin** against *Candida albicans*.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[4][6]

Objective: To determine the lowest concentration of **Turletricin** that inhibits the visible growth of *C. albicans*.

Materials:

- **Turletricin**

- *Candida albicans* strain (e.g., ATCC 90028)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer
- Sterile saline (0.85%)
- Sterile water
- DMSO (for dissolving **Turletricin** if necessary)

Procedure:

- Preparation of **Turletricin** Stock Solution: Dissolve **Turletricin** in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Further dilute in RPMI-1640 medium to create a working stock solution.
- Preparation of Microtiter Plates:
 - Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
 - Add 200 µL of the **Turletricin** working solution to well 1.
 - Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
 - Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
- Inoculum Preparation:
 - Culture *C. albicans* on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
 - Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).

- Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of $1-5 \times 10^3$ CFU/mL.
- Inoculation: Add 100 μ L of the final inoculum suspension to wells 1-11. The final volume in each well will be 200 μ L.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- Reading the MIC: The MIC is the lowest concentration of **Turletricin** at which there is a significant inhibition of growth (approximately 50% or more) compared to the growth control well. This can be determined visually or by reading the optical density at 530 nm.

Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of **Turletricin** that kills *C. albicans*.

Materials:

- MIC plate from the previous experiment
- Sabouraud Dextrose Agar (SDA) plates
- Sterile pipette tips

Procedure:

- Following the MIC determination, select the wells showing no visible growth (or significant inhibition).
- Mix the contents of each selected well thoroughly.
- Spot 10-20 μ L from each of these wells onto a sterile SDA plate.
- Incubate the SDA plates at 35°C for 24-48 hours.
- Determining the MFC: The MFC is the lowest concentration of **Turletricin** from which there is no fungal growth on the SDA plate (or a $\geq 99.9\%$ reduction in CFU compared to the initial inoculum).

Time-Kill Kinetics Assay

Objective: To assess the rate at which **Turletricin** kills *C. albicans* over time.

Materials:

- **Turletricin**
- *C. albicans*
- RPMI-1640 medium
- Sterile culture tubes
- Shaking incubator
- SDA plates
- Sterile saline

Procedure:

- Prepare a *C. albicans* inoculum in RPMI-1640 medium to a final concentration of approximately $1-5 \times 10^5$ CFU/mL.
- Prepare culture tubes containing **Turletricin** at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) in RPMI-1640 medium. Include a drug-free growth control.
- Inoculate each tube with the prepared *C. albicans* suspension.
- Incubate the tubes at 35°C with constant agitation.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates.
- Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

- Plot the \log_{10} CFU/mL versus time for each **Turletricin** concentration. A fungicidal effect is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL from the initial inoculum.

Biofilm Inhibition and Eradication Assay

Objective: To evaluate the efficacy of **Turletricin** in preventing the formation of and eradicating pre-formed *C. albicans* biofilms.

Materials:

- **Turletricin**
- *C. albicans*
- RPMI-1640 medium
- Sterile 96-well flat-bottom microtiter plates
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
- Menadione
- Plate reader

Procedure:

Biofilm Formation Inhibition:

- Prepare serial dilutions of **Turletricin** in RPMI-1640 medium in a 96-well plate as described for the MIC assay.
- Prepare a *C. albicans* suspension of 1×10^6 CFU/mL in RPMI-1640.
- Add 100 μ L of the yeast suspension to each well.
- Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
- After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

- Quantify the remaining biofilm using the XTT assay (see below).

Biofilm Eradication:

- Prepare a *C. albicans* suspension of 1×10^6 CFU/mL in RPMI-1640 and add 100 μ L to each well of a 96-well plate.
- Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
- Gently wash the pre-formed biofilms twice with PBS.
- Add 100 μ L of fresh RPMI-1640 containing serial dilutions of **Turletricin** to the wells.
- Incubate for another 24 hours.
- Wash the wells twice with PBS and quantify the remaining biofilm using the XTT assay.

XTT Assay for Biofilm Quantification:

- Prepare an XTT solution (0.5 mg/mL in PBS) and a menadione solution (10 mM in acetone).
- Immediately before use, mix the XTT solution with the menadione solution to a final menadione concentration of 1 μ M.
- Add 100 μ L of the XTT-menadione solution to each well containing the washed biofilms and to control wells.
- Incubate the plate in the dark at 37°C for 2-3 hours.
- Measure the absorbance at 490 nm using a plate reader. A decrease in absorbance indicates a reduction in metabolically active cells.

Cell Membrane Integrity Assay

Objective: To assess if **Turletricin** causes damage to the *C. albicans* cell membrane.

Materials:

- **Turletricin**

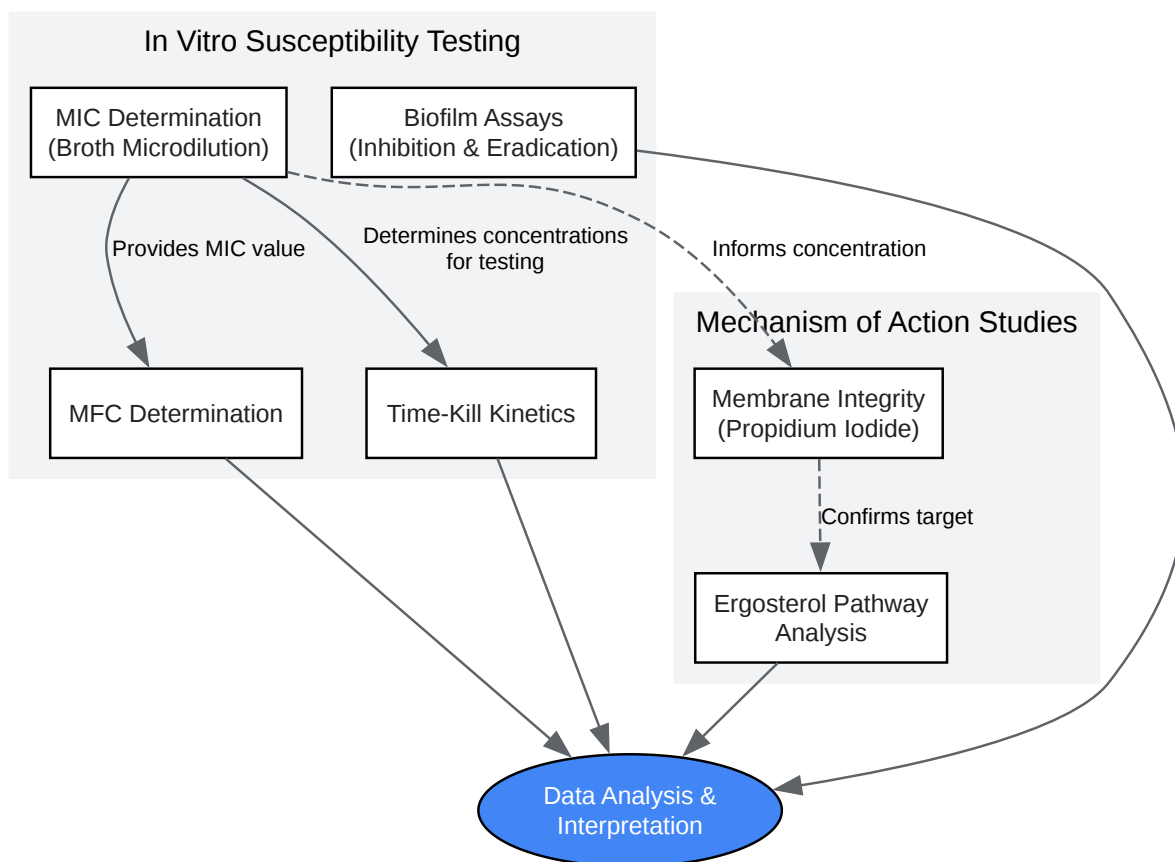
- C. albicans
- Propidium Iodide (PI) solution
- PBS
- Fluorescence microscope or flow cytometer

Procedure:

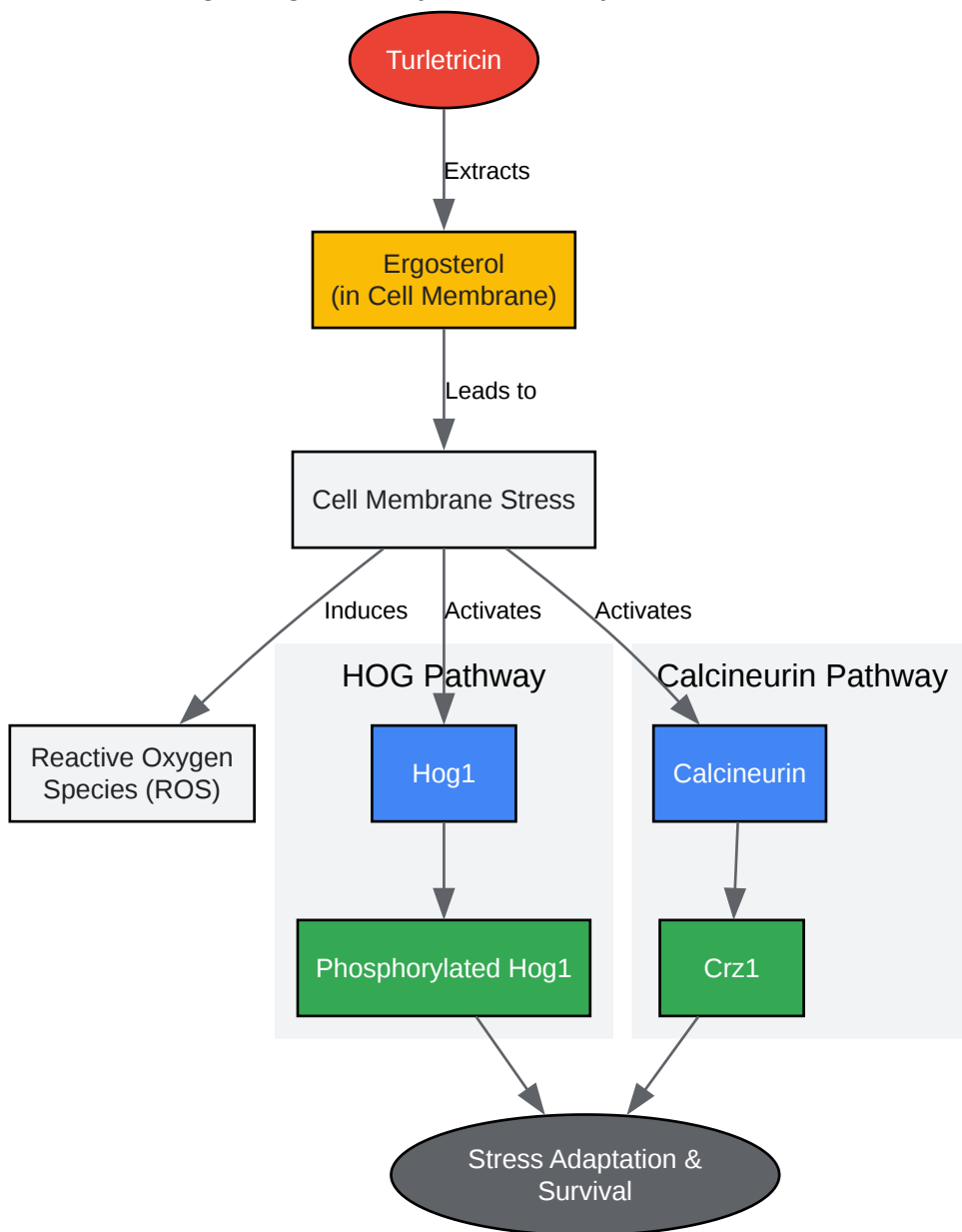
- Grow C. albicans to the mid-logarithmic phase in a suitable broth medium.
- Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a concentration of approximately 1×10^7 CFU/mL.
- Treat the cell suspension with various concentrations of **Turletricin** (e.g., 1x and 4x MIC) for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control.
- Add PI to the cell suspensions to a final concentration of 2 µg/mL.
- Incubate in the dark for 15-30 minutes.
- Analyze the cells using a fluorescence microscope (excitation/emission ~535/617 nm) or a flow cytometer. Cells with compromised membrane integrity will take up the PI and fluoresce red.

Visualization of Workflows and Pathways

General Experimental Workflow for Turtetricin Evaluation

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Caption: Workflow for in vitro testing of **Turtetricin** against *C. albicans*.

Potential Signaling Pathways Affected by Turtleticin in *C. albicans*

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Caption: Hypothesized signaling pathways activated by **Turtleticin**-induced stress.

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